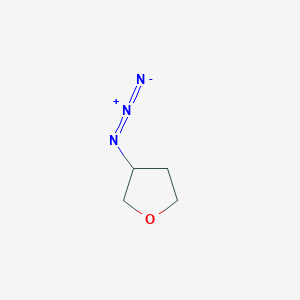

3-叠氮氧戊环

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

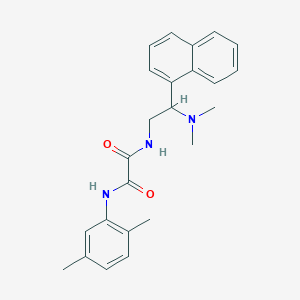

3-Azidooxolane is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic organic compound that contains an azido group (-N3) and an oxolane ring. The compound has been found to exhibit unique chemical properties that make it useful in various research fields.

科学研究应用

杂环的合成

3-叠氮氧戊环用于合成各种杂环 . 有机叠氮化物,如 3-叠氮氧戊环,可以在热、催化或非催化条件下进行分子间或分子内反应 . 这些反应旨在制备基本的五元、六元、有机金属杂环体系及其稠合类似物 .

一步式多米诺反应

3-叠氮氧戊环可用于一步式多米诺反应,从有机叠氮化物合成各种杂环 . 此过程涉及使用选定的催化剂,在化学选择性方面有利于 C−H 和 C-N 键 .

Ugi 四组分反应

Ugi 四组分反应是 3-叠氮氧戊环的另一种应用 . 此一步式方法涉及胺、羰基化合物、异氰化物和羧酸的反应 .

氮杂迈克尔加成反应

3-叠氮氧戊环可用于亲核加成反应,例如氮杂迈克尔加成反应 . 该反应涉及亲核试剂加到 α,β-不饱和羰基化合物上 .

[3+2] 环加成反应

3-叠氮氧戊环可以参与环加成反应,例如 [3+2] 环加成反应 . 该反应涉及通过偶极亲电子试剂与 1,3-偶极子的反应形成五元环 .

混合加成/环化/氧化反应

3-叠氮氧戊环可用于混合加成/环化/氧化反应 . 此过程涉及亲核试剂加到底物上,然后进行环化和氧化 .

C-H 胺化的插入反应

3-叠氮氧戊环可用于 C-H 胺化的插入反应 . 该反应涉及氮原子插入碳氢键中 .

熔融浇铸炸药的热力学研究

3-叠氮氧戊环已对其在熔融浇铸炸药中的热行为进行了研究 . 结果表明,3-叠氮氧戊环在常压下的熔点低至 78 °C,最终质量损失为 88.2% .

作用机制

Target of Action

3-Azidooxolane, also known as Zidovudine, is primarily used in the treatment of HIV infection . Its primary targets are the HIV-1 reverse transcriptase (RT) enzymes . These enzymes play a crucial role in the replication of the HIV virus by converting the viral RNA to double-stranded DNA .

Mode of Action

3-Azidooxolane is a structural analog of thymidine . It must be phosphorylated to its active 5′-triphosphate metabolite, zidovudine triphosphate (ZDV-TP), to exert its action . It inhibits the activity of HIV-1 reverse transcriptase (RT) via DNA chain termination after incorporation of the nucleotide analogue . This prevents the formation of phosphodiester linkages which are needed for the completion of nucleic acid chains .

Biochemical Pathways

The biochemical pathways affected by 3-Azidooxolane involve the inhibition of the reverse transcription process of the HIV virus . By acting as a chain terminator during the reverse transcription process, 3-Azidooxolane prevents the formation of viral DNA, thereby inhibiting the replication of the HIV virus .

Pharmacokinetics

This transformation is crucial for the compound to exert its antiviral action .

Result of Action

The result of 3-Azidooxolane’s action is the inhibition of HIV replication . By acting as a chain terminator of viral DNA during reverse transcription, it prevents the formation of new HIV viruses . This improves immunologic function, partially reverses the HIV-induced neurological dysfunction, and improves certain other clinical abnormalities associated with AIDS .

属性

IUPAC Name |

3-azidooxolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c5-7-6-4-1-2-8-3-4/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFRAHLUYUUOBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-N-[(2-methoxypyridin-3-yl)methyl]-6-phenylpyrimidin-4-amine](/img/structure/B2514456.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{[4-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2514462.png)

![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2514470.png)